N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
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Overview
Description
N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide typically involves the reaction of 2-chlorobenzohydrazide with an appropriate acylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Mechanism of Action
The mechanism of action of N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. For example, it may inhibit the synthesis of bacterial cell walls or interfere with the signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide can be compared with other similar compounds, such as:
N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide: This compound also contains a chlorophenyl group and an amide linkage, but differs in its overall structure and specific functional groups.
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-10(17)14-7-11-15-12(16-18-11)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORITNCRDCFYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=NO1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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